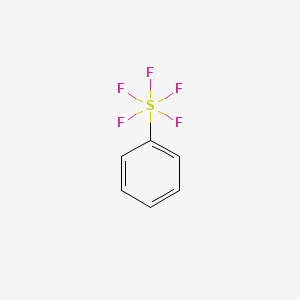
Chroman-6-carbaldehyde
Overview
Description
Chroman-6-carbaldehyde is an organic compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of chromane derivatives, which include Chroman-6-carbaldehyde, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . This reaction is followed by a PCC oxidation and dehydroxylation . The reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols gives the expected domino Michael/hemiacetalization products, which may be converted to functionalized chroman-2-ones and chromanes by PCC oxidation and dehydroxylation, respectively .Molecular Structure Analysis
The InChI code for Chroman-6-carbaldehyde is 1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 . The SMILES representation is C1CC2=C(C=CC(=C2)C=O)OC1 .Chemical Reactions Analysis
Chroman-6-carbaldehyde, as a chromane derivative, can undergo a base-catalyzed retro-oxa-Michael addition .Physical And Chemical Properties Analysis
Chroman-6-carbaldehyde is a pale-yellow to yellow-brown liquid . It has a molecular weight of 162.19 and a molecular formula of C10H10O2 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
Chroman-6-carbaldehyde and its analogs are integral in the synthesis of various heterocyclic systems. A review by Hamama et al. (2018) highlights the significance of 2-chloroquinoline-3-carbaldehyde and related analogs in the construction of fused or binary quinoline-cord heterocyclic systems. This process is crucial for developing compounds with potential biological activities.
DNA-Binding and Antioxidative Activities
Chroman-6-carbaldehyde derivatives exhibit strong DNA-binding properties and antioxidative activities. For instance, the study by Wang et al. (2007) discusses the synthesis of Ln(III) complexes with 6-hydroxychromone-3-carbaldehyde benzoyl hydrazone that demonstrate significant antioxidative activity and DNA-binding capabilities. This property is useful in the development of new therapeutic agents.
Catalysis and Chemical Transformations
Chroman-6-carbaldehyde compounds are utilized in catalyst-free synthesis processes. For example, Osyanin et al. (2020) describe a strategy for synthesizing 2-aminochromanes through a cascade reaction of 4H-chromene-3-carbaldehydes, demonstrating the potential of these compounds in organic synthesis.
Anticancer and Antioxidant Properties
Some chroman-6-carbaldehyde derivatives have been studied for their potential anticancer and antioxidant properties. The work by Li et al. (2007) investigates rare earth complexes of 6-hydroxy chromone-3-carbaldehyde-(4′-hydroxy) benzoyl hydrazone, revealing their capabilities as effective antioxidants and potential in cancer treatment.
Biomaterial Applications
In the field of biomaterials, chitosan Schiff base derivatives synthesized using chromone-3-carbaldehyde have shown enhanced antibacterial properties and non-toxic characteristics, making them suitable for biological and medical applications. This is demonstrated in the research by Haj et al. (2020).
Safety And Hazards
Chroman-6-carbaldehyde is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHDTNNFJDJYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424706 | |
| Record name | Chroman-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-carbaldehyde | |
CAS RN |
55745-97-6 | |
| Record name | Chroman-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

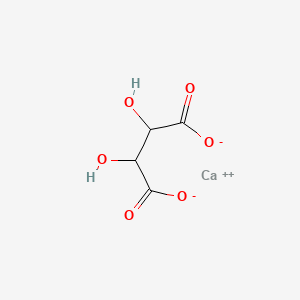
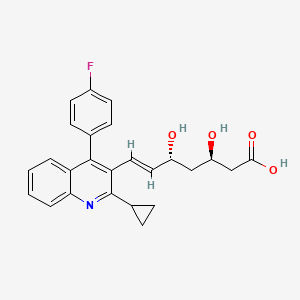
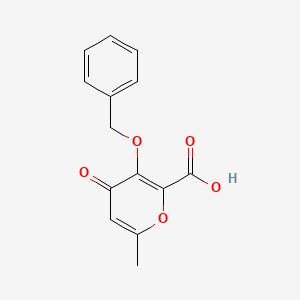

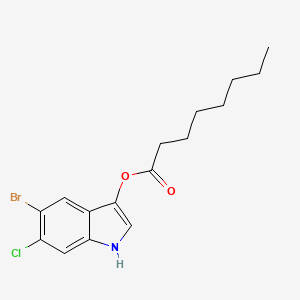
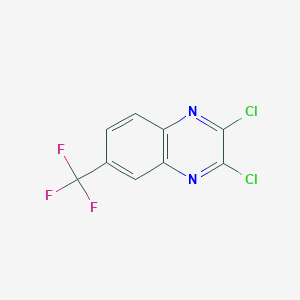
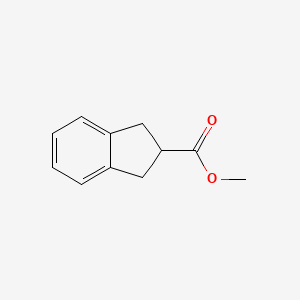

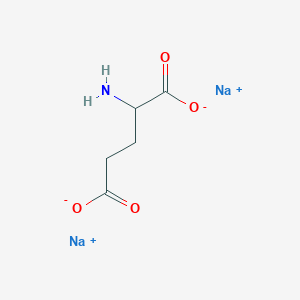
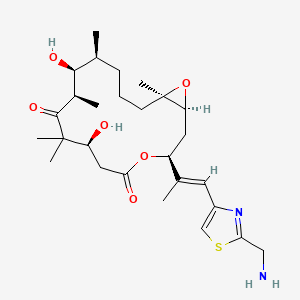
![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)

